

# Comparative analysis of 2-Methyl-1-phenylguanidine and phenylguanidine

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## Compound of Interest

Compound Name: 2-Methyl-1-phenylguanidine

Cat. No.: B15474908

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A Comparative Analysis of **2-Methyl-1-phenylguanidine** and Phenylguanidine for Researchers and Drug Development Professionals

This guide provides a comparative analysis of **2-Methyl-1-phenylguanidine** and its parent compound, phenylguanidine. Due to a significant lack of published experimental data for **2-Methyl-1-phenylguanidine**, this document presents a comprehensive overview of the known properties of phenylguanidine and offers a hypothetical comparison based on established structure-activity relationships (SAR) for similar compounds. The experimental protocols provided herein are detailed methodologies that can be employed to generate the necessary data for a direct empirical comparison.

## Physicochemical Properties

The introduction of a methyl group at the ortho position of the phenyl ring in **2-Methyl-1-phenylguanidine** is expected to influence its physicochemical properties compared to phenylguanidine. This substitution can affect steric hindrance, lipophilicity, and electronic distribution.

Property	Phenylguanidine	2-Methyl-1-phenylguanidine (Hypothetical)
Molecular Formula	C <sub>7</sub> H <sub>9</sub> N <sub>3</sub>	C <sub>8</sub> H <sub>11</sub> N <sub>3</sub>
Molecular Weight	135.17 g/mol	149.20 g/mol
pKa	~10.8	Expected to be slightly higher due to the electron-donating methyl group
LogP	~1.2	Expected to be higher due to the addition of a methyl group
Solubility	Sparingly soluble in water, soluble in organic solvents	Expected to have lower aqueous solubility and higher organic solvent solubility

## Pharmacological Activity

Guanidine derivatives are known to interact with various biological targets, including  $\alpha_2$ -adrenergic and imidazoline receptors. The methyl substitution in **2-Methyl-1-phenylguanidine** could alter its binding affinity and selectivity for these receptors.

## Receptor Binding Affinity

The following table presents known affinity data for phenylguanidine and hypothetical data for **2-Methyl-1-phenylguanidine** based on SAR studies of related compounds, which suggest that ortho-substitution on the phenyl ring can modulate receptor affinity.

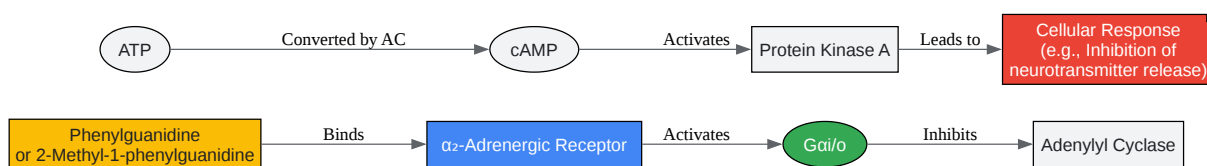
Receptor	Phenylguanidine ( $K_i$ in nM)	2-Methyl-1-phenylguanidine ( $K_i$ in nM - Hypothetical)
$\alpha_2$ -Adrenergic Receptor	Data not available	Potentially altered affinity; steric hindrance from the ortho-methyl group may decrease binding.
Imidazoline I <sub>1</sub> Receptor	Data not available	Potentially altered affinity; the effect of the methyl group is target-dependent.
Imidazoline I <sub>2</sub> Receptor	Data not available	Potentially altered affinity.

## Signaling Pathways

Both  $\alpha_2$ -adrenergic and imidazoline receptors are involved in crucial physiological processes. Understanding how these compounds might modulate their signaling pathways is vital for predicting their pharmacological effects.

### $\alpha_2$ -Adrenergic Receptor Signaling Pathway

Activation of  $\alpha_2$ -adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

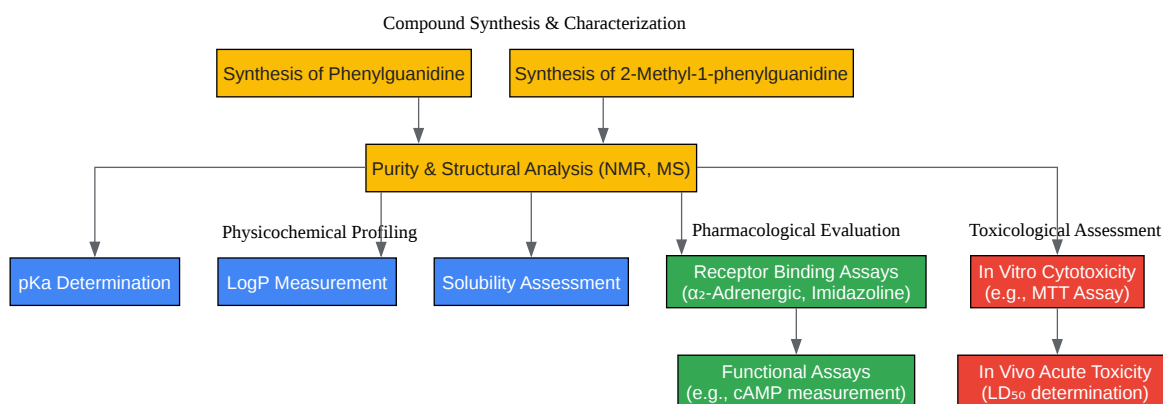
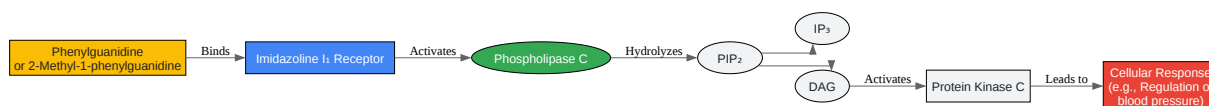


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$\alpha_2$ -Adrenergic Receptor Signaling Cascade.

Imidazoline I<sub>1</sub> Receptor Signaling Pathway

The signaling cascade for I<sub>1</sub> imidazoline receptors is less defined than that of  $\alpha_2$ -receptors but is known to involve pathways independent of cAMP, potentially involving lipid signaling.



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- To cite this document: BenchChem. [Comparative analysis of 2-Methyl-1-phenylguanidine and phenylguanidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15474908#comparative-analysis-of-2-methyl-1-phenylguanidine-and-phenylguanidine\]](https://www.benchchem.com/product/b15474908#comparative-analysis-of-2-methyl-1-phenylguanidine-and-phenylguanidine)

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